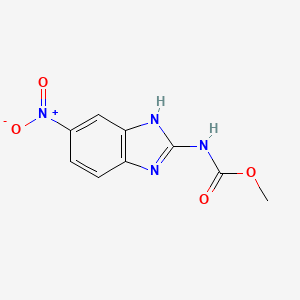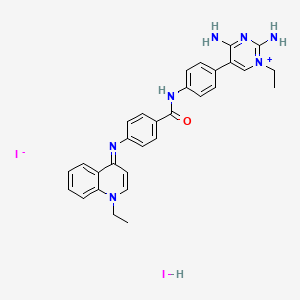
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide is a complex organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinium structure, followed by the introduction of the pyrimidinium and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated quinolines, amines, and carbonyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide include other quinolinium derivatives and pyrimidinium compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
50309-02-9 |
|---|---|
Molekularformel |
C30H31I2N7O |
Molekulargewicht |
759.4 g/mol |
IUPAC-Name |
N-[4-(2,4-diamino-1-ethylpyrimidin-1-ium-5-yl)phenyl]-4-[(1-ethylquinolin-4-ylidene)amino]benzamide;iodide;hydroiodide |
InChI |
InChI=1S/C30H29N7O.2HI/c1-3-36-18-17-26(24-7-5-6-8-27(24)36)33-22-15-11-21(12-16-22)29(38)34-23-13-9-20(10-14-23)25-19-37(4-2)30(32)35-28(25)31;;/h5-19H,3-4H2,1-2H3,(H4,31,32,34,35,38);2*1H |
InChI-Schlüssel |
OFTSBFTXAFKJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=C[N+](=C(N=C4N)N)CC)C5=CC=CC=C51.I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)

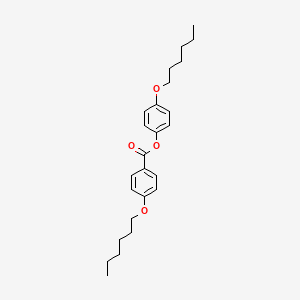
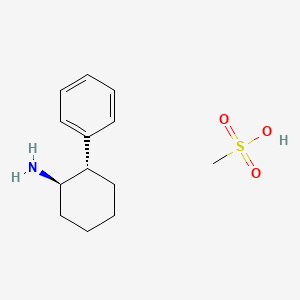
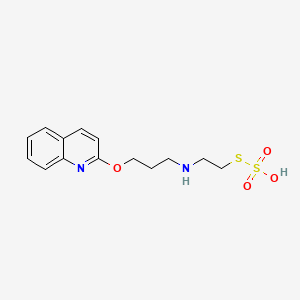
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
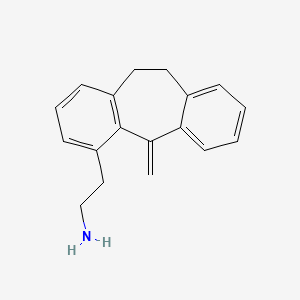
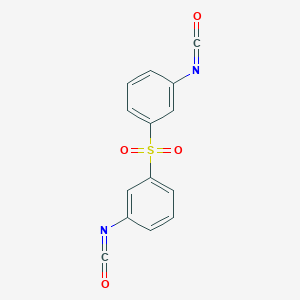
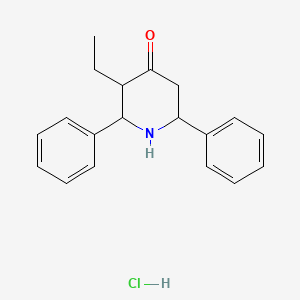
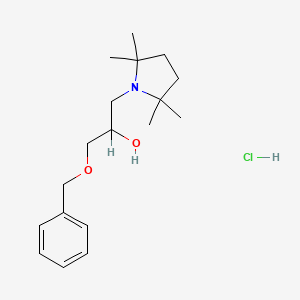
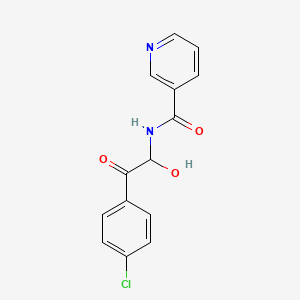
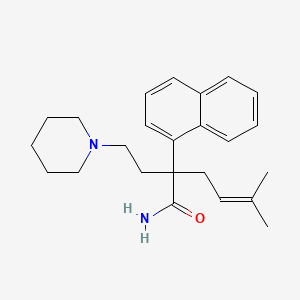
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
